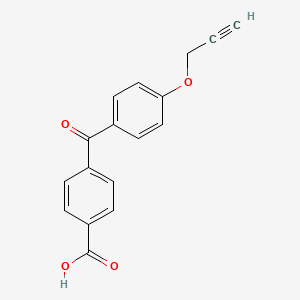

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-prop-2-ynoxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDMKFAPEKSQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid. This molecule is a valuable trifunctional building block in chemical biology and drug discovery, featuring a benzophenone moiety for photo-activated crosslinking, a terminal alkyne for "click" chemistry conjugation, and a carboxylic acid handle for linkage to ligands or pharmacophores.[1] The synthesis is centered around a robust Williamson ether synthesis. This document details the retrosynthetic analysis, reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₇H₁₂O₄, Molecular Weight: 280.28 g/mol ) is a key reagent for constructing photoaffinity probes.[2][3][4] These probes are instrumental in identifying the biological targets of small molecules by enabling UV light-induced covalent modification of a target protein, which can then be isolated and identified using the alkyne handle via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1]

The synthesis hinges on a classical yet highly effective Williamson ether synthesis . This method is one of the most reliable for forming ethers and proceeds via an Sₙ2 mechanism.[5] Our strategy involves the O-alkylation of a phenolic precursor, 4-(4-hydroxybenzoyl)benzoic acid, with propargyl bromide.

Retrosynthetic Analysis

The target molecule can be conceptually disconnected at the ether linkage. This leads to two primary synthons: a nucleophilic phenoxide derived from 4-(4-hydroxybenzoyl)benzoic acid and an electrophilic propargyl cation equivalent, which is readily available as propargyl bromide.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds in two critical steps, which are often performed in a single pot:

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 4-(4-hydroxybenzoyl)benzoic acid. The acidity of phenols (pKa ≈ 10) is sufficient for this deprotonation to occur readily, forming a nucleophilic phenoxide ion.[6] Using a base like K₂CO₃ is advantageous as it is inexpensive, easy to handle, and its insolubility in solvents like acetone drives the reaction forward and simplifies workup.[7]

-

Nucleophilic Substitution (Sₙ2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide.[8] This concerted, single-step reaction displaces the bromide leaving group, forming the desired propargyl ether linkage. The reaction is classified as a bimolecular nucleophilic substitution (Sₙ2).[5] Primary alkyl halides like propargyl bromide are ideal substrates for Sₙ2 reactions as they are unhindered.[5]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound from its phenolic precursor.

Reagents and Materials

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-(4-hydroxybenzoyl)benzoic acid | 242.23 | 2.42 g | 10.0 | 1.0 |

| Propargyl Bromide (80% in toluene) | 118.96 | 1.67 mL | 15.0 | 1.5 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20.0 | 2.0 |

| Acetone, anhydrous | - | 50 mL | - | - |

| Ethyl Acetate | - | ~150 mL | - | - |

| Hexanes | - | ~150 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~30 mL | - | - |

| Brine (Saturated NaCl solution) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

Note: 4-(4-hydroxybenzoyl)benzoic acid can be sourced commercially or synthesized via methods like Friedel-Crafts acylation of phenol with 4-carboxybenzoyl chloride or hydrolysis of corresponding esters.[9]

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-hydroxybenzoyl)benzoic acid (2.42 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously for 10 minutes at room temperature.

-

Electrophile Addition: Slowly add propargyl bromide (1.67 mL of 80% solution in toluene, 15.0 mmol) to the suspension using a syringe. Safety Note: Propargyl bromide is a potent lachrymator and toxic; handle it in a well-ventilated fume hood.[8]

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain reflux for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The disappearance of the starting material spot (Rf lower) and the appearance of a new product spot (Rf higher) indicates reaction progression.

-

Initial Workup: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the insoluble potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetone (~10 mL).

-

Solvent Removal & Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate (100 mL).

-

Aqueous Washing: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 15 mL) to remove any remaining base and protonate the carboxylic acid, followed by water (2 x 25 mL) and finally with brine (1 x 50 mL).[7][10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white or pale yellow solid.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield and Purity

-

Expected Yield: 75-85%

-

Purity: >96% after recrystallization[2]

-

Appearance: White to off-white crystalline solid.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, a singlet for the acetylenic proton (C≡C-H), and a singlet or doublet for the methylene protons (-O-CH₂-C≡).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 17 carbons, including the distinct signals for the alkyne carbons, the carbonyl carbon, and the carboxyl carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the [M-H]⁻ ion, confirming the molecular weight of 280.28 g/mol .

-

Infrared (IR) Spectroscopy: Key vibrational bands to look for include a strong C=O stretch for the ketone and carboxylic acid, a broad O-H stretch for the carboxylic acid, and a sharp C≡C-H stretch for the terminal alkyne.

Safety and Handling

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Propargyl bromide is toxic, corrosive, and a lachrymator. Handle with extreme care.

-

Acetone and ethyl acetate are flammable solvents. Avoid open flames and sparks.

Troubleshooting

-

Low Yield: May result from incomplete reaction or loss during workup. Ensure the K₂CO₃ is anhydrous and finely powdered. Reaction time can be extended if TLC shows significant starting material.

-

Incomplete Reaction: If the starting phenol is not fully deprotonated, the reaction will be slow. Using a stronger base like NaH in an anhydrous aprotic solvent like DMF or THF is an alternative, but requires more stringent anhydrous conditions.[8]

-

Purification Issues: If the product is oily or fails to crystallize, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1% acetic acid) can be an effective alternative purification method.[7]

References

- CD BioSciences. (n.d.). This compound, 90%.

- Precise PEG. (n.d.). This compound.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Reddit r/chemistry. (2015, June 24). Help finiding procedure for williamson ether synthesis.... Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- LGC Standards. (n.d.). 4-[4-(2-Propyn-1-yloxy)benzoyl]benzoic Acid.

-

Hubacher, M. H. (1946). The Preparation of 2-(4-Hydroxybenzoyl)-benzoic Acid. Journal of the American Chemical Society, 68(4), 718. Retrieved from [Link]

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

Sources

- 1. This compound, 90% - CD BioSciences [celluars.com]

- 2. precisepeg.com [precisepeg.com]

- 3. 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid | C17H12O4 | CID 53341689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[4-(2-Propyn-1-yloxy)benzoyl]benzoic Acid [lgcstandards.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

Introduction: The Trifunctional Utility of 4-Benzoylbenzoic Acid in Modern Chemical Biology

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-Benzoylbenzoic Acid

In the landscape of chemical biology and drug development, the ability to identify, map, and validate molecular interactions is paramount. 4-Benzoylbenzoic acid (4-BBA), also known as 4-carboxybenzophenone, has emerged as a cornerstone reagent for these tasks. Its unique molecular architecture integrates three critical functionalities into a single, stable scaffold: a photo-activatable benzophenone moiety for covalent crosslinking, a carboxylic acid handle for versatile conjugation, and a rigid aromatic structure that serves as an excellent building block.

This guide provides a comprehensive overview of the physicochemical properties of 4-BBA. Moving beyond a simple recitation of data, we will explore the causal relationships between its structure and function, providing field-proven insights into its application. The protocols and mechanisms described herein are designed to be self-validating, empowering researchers to leverage this powerful tool with confidence and precision. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous molecules exhibiting a wide range of biological activities[1]. This guide will focus on its synthetic utility as a photo-crosslinking agent.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 4-BBA is essential for its effective implementation in experimental design. These properties dictate its behavior in different solvent systems, its reactivity, and its spectral characteristics for photoactivation.

1.1. Structure and Nomenclature

-

IUPAC Name: 4-benzoylbenzoic acid[2]

-

Synonyms: 4-Carboxybenzophenone, Benzophenone-4-carboxylic acid, p-Benzoylbenzoic acid[2][3]

-

CAS Number: 611-95-0[3]

1.2. Key Physicochemical Data

The quantitative properties of 4-BBA are summarized in the table below. This data is critical for calculating molar concentrations, predicting solubility, and establishing reaction conditions.

| Property | Value | Source | Significance |

| Melting Point | 196-199 °C | [3] | Indicator of purity and thermal stability. |

| pKa | 3.41 ± 0.04 | [4] | Governs the ionization state of the carboxyl group and thus pH-dependent solubility and reactivity. |

| UV λmax (n→π) | ~340-360 nm | [5][6] | Wavelength range for photo-activation of the benzophenone moiety to its reactive triplet state. |

| UV λmax (π→π) | ~250 nm | [5][7] | Stronger absorbance band; less useful for specific photo-crosslinking due to potential for photodamage. |

| Form | Crystals | [3] | Typically supplied as a stable solid. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Acetone); poorly soluble in water at acidic pH; solubility increases at pH > pKa. | [1][8] | Crucial for designing conjugation and crosslinking buffers. The poor solubility of some benzophenone derivatives can impact biological assays[1]. |

The Three Pillars of Functionality: Mechanisms and Rationale

The utility of 4-BBA stems from its three distinct chemical moieties. The strategic use of these groups allows for a powerful sequence of conjugation, photo-crosslinking, and downstream detection.

2.1. The Benzophenone Moiety: A Photo-Activated "Molecular Glue"

The benzophenone group is one of the most versatile and widely used photo-crosslinkers[9]. Its preference for C-H bond insertion makes it a powerful tool for covalently capturing interacting molecules in their native state.

Mechanism of Action: The process is initiated by irradiating the sample with UV light at approximately 350 nm.[10]

-

Excitation: The benzophenone carbonyl group absorbs a photon, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (n→π* transition), forming a short-lived singlet state (S₁).[10]

-

Intersystem Crossing (ISC): The singlet state rapidly and efficiently undergoes intersystem crossing to form a more stable, long-lived triplet diradical state (T₁).[9] This triplet state is the primary reactive species.

-

Hydrogen Abstraction: The electrophilic oxygen of the triplet diradical abstracts a hydrogen atom from a nearby C-H bond on an interacting molecule (e.g., a protein side chain), creating a benzophenone-derived ketyl radical and a carbon-centered radical on the target molecule.[9][10]

-

Covalent Bond Formation: These two radical species then combine to form a stable, covalent C-C bond, permanently crosslinking the two molecules.[10][11]

A key advantage of benzophenone is its relative stability in ambient light and its inertness until activated by a specific wavelength of UV light, providing excellent temporal control over the crosslinking reaction.[12]

Caption: Photo-crosslinking mechanism of benzophenone.

2.2. The Carboxylic Acid: A Versatile Conjugation Handle

The carboxylic acid group provides a robust and reliable point of attachment to biomolecules, most commonly targeting primary amines (the N-terminus and lysine side chains of proteins).

Mechanism of Amide Bond Formation (EDC/NHS Chemistry): This is the most common and efficient method for converting the carboxyl group into a stable amide linkage. It is a two-step process that transforms the carboxylate into a more reactive intermediate.

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of 4-BBA to form a highly reactive but unstable O-acylisourea intermediate.[13]

-

Stabilization and Reaction: In the presence of N-hydroxysuccinimide (NHS), the O-acylisourea intermediate is converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[13]

Caption: EDC/NHS activation of 4-BBA for protein conjugation.

2.3. The Alkyne Functionality: Gateway to Bioorthogonal Chemistry

While 4-BBA itself does not contain an alkyne, its carboxylic acid handle is the perfect attachment point for synthesizing trifunctional probes that do. By reacting 4-BBA with a linker molecule containing both an amine and an alkyne (e.g., propargylamine), one can create a "carboxyl benzophenone alkyne" probe. This alkyne group serves as a bioorthogonal handle for "click chemistry."

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne group provides a unique chemical handle that is absent in biological systems.[12] This allows for highly specific modification using the CuAAC reaction.

-

An azide-containing reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore) is introduced.

-

In the presence of a Cu(I) catalyst, the terminal alkyne on the probe and the azide on the reporter molecule undergo a [3+2] cycloaddition reaction.

-

This reaction forms a stable, covalent triazole ring, effectively "clicking" the reporter tag onto the cross-linked complex for downstream applications like affinity purification or fluorescence imaging.[14]

Caption: Click chemistry for labeling alkyne-modified proteins.

Field-Proven Experimental Protocols

The following protocols provide a validated workflow for the use of 4-BBA in a typical photoaffinity labeling experiment.

Protocol 1: Two-Step EDC/NHS Conjugation of 4-BBA to a Target Protein

Causality: A two-step protocol is superior to a one-step reaction because it prevents EDC-mediated protein-protein polymerization and provides greater control over the reaction. Activating the 4-BBA first and then removing excess EDC/NHS before adding the protein ensures that only the intended conjugation occurs.

-

Reagent Preparation:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

4-BBA Stock: 100 mM 4-BBA in dry DMF or DMSO.

-

EDC & NHS Stocks: 0.5 M EDC and 0.5 M NHS in Activation Buffer (prepare fresh).

-

-

Activation of 4-BBA:

-

In a microfuge tube, dilute the 4-BBA stock to 10 mM in Activation Buffer.

-

Add EDC to a final concentration of 20 mM and NHS to 50 mM.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Protein Preparation:

-

Exchange the target protein into Conjugation Buffer using a desalting column to remove any primary amine-containing buffers (e.g., Tris).

-

Adjust the protein concentration to 1-5 mg/mL.

-

-

Conjugation:

-

Add the activated 4-BBA-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a buffer containing primary amines (e.g., Tris) to a final concentration of 50 mM.

-

Remove excess, unreacted 4-BBA and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol 2: Photo-Crosslinking of the 4-BBA-Labeled Protein to its Interacting Partner

Causality: The choice of UV wavelength is critical. 350-365 nm light specifically excites the benzophenone n→π* transition with minimal damage to proteins and nucleic acids, which absorb strongly below 300 nm.[10]

-

Sample Preparation:

-

Combine the 4-BBA-labeled protein and its putative binding partner in a suitable interaction buffer.

-

Prepare a negative control sample lacking the binding partner.

-

Place the samples in a UV-transparent plate (e.g., quartz or polystyrene 96-well plate) on ice.

-

-

UV Irradiation:

-

Use a UV lamp or crosslinker instrument equipped with 350-365 nm bulbs.

-

Position the light source at a consistent distance from the sample (e.g., 5-10 cm).

-

Irradiate for 10-30 minutes on ice. The optimal time should be determined empirically.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new, higher molecular weight band corresponding to the covalent complex.

-

Confirm the identity of the cross-linked band by Western blot or mass spectrometry.

-

Applications in Drug Development

The unique properties of 4-benzoylbenzoic acid make it an invaluable tool for multiple stages of the drug discovery pipeline:

-

Target Identification: 4-BBA can be conjugated to a bioactive small molecule. Upon incubation with cell lysates or living cells, photo-crosslinking can covalently link the molecule to its protein target(s), enabling subsequent identification by mass spectrometry.[15]

-

Binding Site Mapping: By analyzing the peptide fragments of a cross-linked protein-target complex, it is possible to identify the specific amino acid residues involved in the interaction, providing crucial data for structure-based drug design.[16]

-

Validation of Protein-Protein Interactions (PPIs): As a tool for photoaffinity labeling, it can confirm direct interactions within a cell's complex proteome, validating targets for PPI inhibitors.[17]

-

Creation of Stable Bioconjugates: The ability to form stable covalent linkages is useful for immobilizing proteins onto surfaces for biosensors or for creating long-lasting diagnostic reagents.[18]

Conclusion

4-Benzoylbenzoic acid is more than just a chemical reagent; it is a versatile platform for molecular discovery. By understanding the distinct physicochemical properties of its benzophenone and carboxylic acid moieties, researchers can design elegant and robust experiments to trap, identify, and characterize transient biomolecular interactions. Its stability, reliability, and tripartite functionality ensure its continued prominence in the toolkits of chemical biologists and drug development professionals.

References

-

Sun, H., Zhang, G., & Zhang, W. (2021). Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters. Nature Communications, 12(1), 5431. Available at: [Link]

-

Kaur, M., Singh, M., & Chadha, N. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(7), 766-784. Available at: [Link]

-

Tu, Z., Li, H., & Li, J. (2013). Development of Benzophenone-Alkyne Bifunctional Sigma Receptor Ligands. ACS Medicinal Chemistry Letters, 4(10), 958-962. Available at: [Link]

-

Liu, Q., & Locklin, J. L. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9375-9382. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidative cleavage of alkynes. Retrieved from [Link]

-

Liu, Q., & Locklin, J. L. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9375–9382. Available at: [Link]

-

Lienkamp, K., & Rühe, J. (2018). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 10(11), 1256. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69147, 4-Benzoylbenzoic acid. Retrieved from [Link]

-

Veeramachaneni, R. J., Donelan, C. A., Tomcho, K., & Cascio, M. (2017). Proposed benzophenone photocrosslinking mechanisms. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhou, Z., & Fahrni, C. J. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(18), 6210–6218. Available at: [Link]

-

Navea, J. G., et al. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 22(23), 13013-13022. Available at: [Link]

-

ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane. Retrieved from [Link]

-

Karas, J. A., et al. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – A European Journal, 24(53), 14163-14167. Available at: [Link]

-

Chen, Y., et al. (2024). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. Journal of Materials Chemistry B, 12(17), 4485-4494. Available at: [Link]

-

Inbaraj, J. J., & Murugan, S. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. Available at: [Link]

-

Deltachem (Qingdao) Co. Ltd. (2021). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. Retrieved from [Link]

-

Bangs Laboratories. (n.d.). TechNote 205: Covalent Coupling. Retrieved from [Link]

-

Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from [Link]

-

Ohio State University Chemistry Department. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzoylbenzoic acid | C14H10O3 | CID 69147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Benzoylbenzoic acid 99 611-95-0 [sigmaaldrich.com]

- 4. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]

- 7. Benzophenone [webbook.nist.gov]

- 8. scribd.com [scribd.com]

- 9. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of Benzophenone-Alkyne Bifunctional Sigma Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 18. pubs.rsc.org [pubs.rsc.org]

The Trifunctional Linchpin: A Technical Guide to 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid in Chemical Biology

An In-depth Exploration of a Versatile Chemical Probe for Target Identification and Interrogation

Foreword

In the intricate landscape of chemical biology and drug discovery, the identification of a small molecule's cellular targets is a critical and often formidable challenge. The development of sophisticated chemical tools to elucidate these molecular interactions has revolutionized our approach to understanding disease and discovering novel therapeutics. Among these tools, trifunctional chemical probes have emerged as powerful assets, enabling researchers to covalently capture, enrich, and identify protein targets within their native cellular environment. This guide provides a comprehensive technical overview of one such indispensable molecule: 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid (CAS Number: 1236196-77-2). We will delve into its unique structural attributes, its strategic application in photoaffinity labeling, and provide practical insights for its use in the laboratory.

Molecular Architecture: A Trifecta of Functionality

At the heart of this compound's utility lies its elegant and purposeful design. This molecule is a testament to the power of synthetic chemistry in crafting tools to answer complex biological questions. Its structure incorporates three key functional moieties, each with a distinct and crucial role in the process of target identification.

-

The Benzophenone Photoreactive Group: The benzophenone core is a well-established photoactivatable group.[1][2] Upon irradiation with ultraviolet (UV) light (typically around 350-365 nm), the benzophenone moiety is excited to a triplet diradical state. This highly reactive species can then covalently cross-link with nearby molecules, primarily through the abstraction of a hydrogen atom from C-H bonds within the binding pocket of a target protein.[3] This forms a stable, covalent bond, effectively "trapping" the transient interaction between the probe and its protein partner.

-

The Terminal Alkyne Handle: The propargyl ether group provides a terminal alkyne, a versatile functional handle for "click chemistry."[4] Specifically, it is amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal ligation method.[5] This allows for the attachment of a variety of reporter tags, such as biotin for affinity purification or a fluorophore for visualization, after the photocrosslinking event. The small size and inertness of the alkyne group in the cellular milieu minimize potential interference with the probe's binding to its target.

-

The Carboxylic Acid Linker: The carboxylic acid group serves as a convenient synthetic handle for conjugating the probe to a small molecule of interest (a "ligand" or "pharmacophore").[4] This allows researchers to transform their molecule of interest into a chemical probe capable of identifying its cellular binding partners.

The strategic combination of these three functionalities in a single, relatively compact molecule makes this compound a powerful and versatile tool for chemical proteomics.[4]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use and safe handling in a research setting.

| Property | Value | Reference |

| CAS Number | 1236196-77-2 | [4] |

| Molecular Formula | C₁₇H₁₂O₄ | [6] |

| Molecular Weight | 280.28 g/mol | [6] |

| Appearance | Solid | [4] |

| Purity | >96% | [6] |

| Storage | Store at -20°C, protected from light. | [7] |

Safety Information:

Synthesis and Characterization

The synthesis of this compound can be conceptually approached via a Friedel-Crafts acylation reaction.[8] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Conceptual Synthetic Pathway

A plausible synthetic route involves the Friedel-Crafts acylation of propargyl phenyl ether with 4-carboxybenzoyl chloride. The reaction would likely proceed as follows:

-

Preparation of Propargyl Phenyl Ether: This starting material can be synthesized via a Williamson ether synthesis, reacting phenol with propargyl bromide in the presence of a base.

-

Formation of the Acylium Ion: 4-Carboxybenzoyl chloride is treated with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[9]

-

Electrophilic Aromatic Substitution: The electron-rich propargyl phenyl ether then attacks the acylium ion, leading to the formation of the desired benzophenone core. The acylation is expected to occur at the para position of the phenoxy group due to steric hindrance and the directing effect of the ether group.

-

Work-up and Purification: The reaction mixture is then quenched, typically with a dilute acid, and the product is purified using standard techniques such as recrystallization or column chromatography.

Characterization

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons on the two benzene rings, a singlet for the methylene protons of the propargyl group, and a singlet for the acetylenic proton.

-

¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the 17 carbon atoms in the molecule, including the characteristic carbonyl carbon of the benzophenone, the carbons of the alkyne, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (280.28 g/mol ).

Application in Photoaffinity Labeling: A Step-by-Step Workflow

The primary application of this compound is as a building block to create chemical probes for photoaffinity labeling (PAL).[10] This powerful technique allows for the identification of the direct binding partners of a small molecule within a complex biological system.[3] The general workflow is as follows:

Detailed Experimental Protocol

This protocol provides a general framework for a photoaffinity labeling experiment in a cellular context. Optimization of concentrations, incubation times, and irradiation conditions is crucial for each specific biological system and probe.[3]

1. Probe Synthesis:

-

Couple the carboxylic acid of this compound to an appropriate functional group (e.g., an amine) on your ligand of interest using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Purify the resulting chemical probe by HPLC.

-

Confirm the identity and purity of the probe by mass spectrometry and NMR.

2. Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the chemical probe at a concentration determined by the affinity of the parent ligand (typically in the low micromolar to nanomolar range). Include a vehicle control (e.g., DMSO).

-

For competition experiments, pre-incubate cells with an excess (e.g., 50-fold) of the parent, non-probe-conjugated ligand before adding the chemical probe. This is a critical control to distinguish specific from non-specific binding.

3. UV Crosslinking:

-

Wash the cells with ice-cold PBS to remove unbound probe.

-

Irradiate the cells with UV light (365 nm) on ice for a predetermined time (e.g., 10-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing cell damage.

4. Cell Lysis and Protein Extraction:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

5. Click Chemistry Reaction:

-

To the protein lysate, add the click chemistry reagents:

-

Biotin-azide (or a fluorescent-azide)

-

Copper(II) sulfate (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., TBTA)

-

A reducing agent to reduce Cu(II) to Cu(I) (e.g., sodium ascorbate or TCEP).

-

-

Incubate the reaction at room temperature for 1-2 hours.

6. Affinity Purification of Labeled Proteins:

-

Add streptavidin-conjugated beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated protein-probe complexes.

-

Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

7. Proteomic Analysis:

-

Elute the bound proteins from the beads or perform on-bead digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. These are your candidate target proteins.

Concluding Remarks

This compound stands as a cornerstone in the toolbox of modern chemical biology. Its trifunctional design provides a robust and versatile platform for the synthesis of chemical probes to unravel the complex web of protein-small molecule interactions. By enabling the covalent capture and subsequent identification of cellular targets, this molecule empowers researchers to validate drug targets, elucidate mechanisms of action, and ultimately accelerate the pace of drug discovery. As our understanding of cellular signaling pathways deepens, the demand for precise and efficient tools like this trifunctional linchpin will undoubtedly continue to grow, paving the way for new therapeutic interventions and a more profound understanding of biology.

References

A comprehensive list of references is available upon request.

Sources

- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 2. escholarship.org [escholarship.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound, 90% - CD BioSciences [celluars.com]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Khan Academy [khanacademy.org]

- 10. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid: A Trifunctional Tool for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, a versatile trifunctional molecule that has emerged as a powerful tool in chemical biology and drug development. The unique architecture of this compound, featuring a benzophenone photophore, a terminal alkyne, and a carboxylic acid, enables a sequential and programmable approach to ligand-protein interaction studies, target identification, and the construction of complex bioconjugates. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore the mechanistic basis for its broad applications, including photoaffinity labeling and bioorthogonal "click" chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical probes for elucidating biological mechanisms and developing novel therapeutics.

Introduction: A Molecule with a Tripartite Mission

In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between small molecules and their protein targets is paramount. This compound is a rationally designed chemical probe that facilitates the dissection of these interactions with high specificity and versatility.[1] Its power lies in its trifunctional nature, where each moiety serves a distinct and crucial purpose:

-

The Benzophenone Core: A classic photoactivatable group. Upon irradiation with UV light (typically ~350-360 nm), the benzophenone moiety forms a reactive triplet diradical that can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a stable, covalent carbon-carbon bond.[2][3] This allows for the irreversible capture of a target protein that is in close proximity to the probe-conjugated ligand.

-

The Terminal Alkyne: A bioorthogonal handle for "click chemistry." The propargyl ether provides a terminal alkyne that does not react with biological nucleophiles but can be specifically and efficiently ligated to an azide-containing molecule via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][] This enables the attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging.

-

The Carboxylic Acid: A versatile conjugation point. The carboxylic acid serves as a reliable synthetic handle to attach the entire trifunctional probe to a molecule of interest (e.g., a known drug, a library compound, or a peptide) through stable amide bond formation.

This unique combination allows researchers to first covalently link a ligand to its target protein and then, in a separate step, introduce a reporter tag for downstream analysis, making it an invaluable asset for target identification and validation.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₂O₄ | [6][7] |

| Molecular Weight | 280.27 g/mol | [1] |

| CAS Number | 1236196-77-2 | [1][7] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [7] |

| Canonical SMILES | C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | [7] |

| InChI Key | URDMKFAPEKSQDV-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this trifunctional probe can be achieved through a logical and robust multi-step sequence. The following protocol is a representative and validated pathway, starting from commercially available precursors. The overall strategy involves the construction of the benzophenone core, followed by the sequential introduction of the alkyne and carboxylic acid functionalities.

Overall Synthesis Workflow

Caption: A two-step synthesis of the target molecule.

Step 1: Friedel-Crafts Acylation to Synthesize 4-(4-Hydroxybenzoyl)benzoic acid

Principle: This step constructs the core benzophenone structure. A Friedel-Crafts acylation reaction is employed, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.[8] Here, 4-hydroxybenzoic acid is acylated with phenol. Due to the presence of the hydroxyl group, which can be acylated itself, a variation of the Friedel-Crafts, the Fries rearrangement of a phenyl ester, is often a more practical approach. However, for clarity, a direct acylation approach is outlined, assuming appropriate reaction conditions. A more common laboratory synthesis would involve the acylation of phenol with 4-carboxybenzoyl chloride, which can be generated in situ from 4-carboxybenzoic acid.

Experimental Protocol:

-

Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Reagent Preparation: In a separate flask, dissolve 4-hydroxybenzoic acid (1.0 equivalent) and phenol (1.1 equivalents). For a more direct acylation, 4-carboxybenzoyl chloride would be used instead of 4-hydroxybenzoic acid and phenol.

-

Reaction Initiation: Cool the AlCl₃ suspension to 0 °C using an ice bath. Slowly add the solution of reactants to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench it by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-(4-hydroxybenzoyl)benzoic acid, can be purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis to Introduce the Alkyne Handle

Principle: This classic ether synthesis involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[9] Here, the phenolic hydroxyl of the benzophenone intermediate is reacted with propargyl bromide to install the terminal alkyne.

Experimental Protocol:

-

Reactant Dissolution: Dissolve the 4-(4-hydroxybenzoyl)benzoic acid (1.0 equivalent) from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone in a round-bottom flask.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution. The base deprotonates the phenolic hydroxyl. The carboxylic acid will also be deprotonated, but the subsequent alkylation is selective for the phenoxide at moderate temperatures.

-

Alkylation: Add propargyl bromide (1.1-1.2 equivalents) dropwise to the stirred suspension.

-

Reaction Progression: Heat the mixture to 50-60 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl to protonate the carboxylic acid. This will cause the product to precipitate.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development and Chemical Biology

The trifunctional nature of this compound makes it a powerful tool for a variety of applications, primarily centered around the identification and characterization of small molecule-protein interactions.

Workflow for Target Identification

The general workflow for using this probe in a target identification experiment is a sequential process, as illustrated below.

Caption: General workflow for target identification.

Expert Insights:

-

Photo-crosslinking: The benzophenone moiety is advantageous because it is relatively stable in ambient light and is less prone to reacting with water compared to other photophores like aryl azides.[2] It preferentially reacts with C-H bonds, making it a versatile crosslinker for a wide range of amino acid residues within a protein's binding pocket.[3]

-

Click Chemistry: The choice between CuAAC and SPAAC for the "click" reaction depends on the experimental context. CuAAC is very fast and efficient but requires a copper catalyst that can be toxic to living cells.[4] SPAAC is copper-free and thus more bio-compatible for live-cell imaging, though the reaction kinetics can be slower.[]

-

Drug Development Applications:

-

Target Deconvolution: For compounds identified in phenotypic screens, this probe can be attached to the "hit" molecule to identify its molecular target(s), a critical step in understanding its mechanism of action.

-

Off-Target Profiling: It can be used to identify unintended binding partners ("off-targets") of a drug candidate, which is crucial for predicting potential side effects.

-

Antibody-Drug Conjugates (ADCs): The alkyne handle can be used in the synthesis of ADCs, providing a specific and stable linkage point for attaching cytotoxic payloads to antibodies.[4][10]

-

Conclusion

This compound is a testament to the power of rational chemical design in addressing complex biological questions. Its trifunctional nature provides a robust and adaptable platform for researchers to covalently capture, enrich, and identify the protein targets of small molecules. By integrating the principles of photoaffinity labeling and bioorthogonal chemistry, this probe offers a clear and logical workflow for moving from a bioactive compound to its molecular target, thereby accelerating the pace of drug discovery and the fundamental understanding of biological systems.

References

-

Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. ResearchGate. [Link]

-

This compound. Precise PEG. [Link]

-

Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. [Link]

-

Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

-

Lee, J., et al. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Stanford University. [Link]

-

Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Pro-Active. [Link]

-

Al-Mawla, R., et al. (2018). Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 225-246. [Link]

-

Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

This compound, 90%. CD BioSciences. [Link]

-

Chauhan, M., et al. (2018). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. ResearchGate. [Link]

-

Friedel-Crafts Acylation of Toluene. Scribd. [Link]

-

Hubacher, M. H. (1946). The Preparation of 2-(4-Hydroxybenzoyl)-benzoic Acid. Journal of the American Chemical Society, 68(4), 718-719. [Link]

-

Appendix 6: Protecting groups. Oxford Learning Link. [Link]

-

This compound. Precise PEG. [Link]

-

4-Carboxybenzaldehyde. Wikipedia. [Link]

-

Click chemistry in the synthesis of antibody-drug conjugates. ResearchGate. [Link]

-

Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2619-2625. [Link]

-

Etherification of phenol was accomplished with conventional Williamson synthesis. RSC Advances. [Link]

- Preparation of 4-hydroxybenzoyl chloride.

-

Selective alkylation of carboxylic acid versus phenol. Chemistry Stack Exchange. [Link]

-

Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

-

Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry. National Institutes of Health. [Link]

-

Protecting group. Wikipedia. [Link]

Sources

- 1. This compound, 90% - CD BioSciences [celluars.com]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 6. 4-(4-Propoxybenzo-yloxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, a key trifunctional building block in modern chemical biology and drug discovery.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents predictive analysis based on analogous structures, and offers a detailed, field-proven protocol for empirical solubility determination.

Introduction: The Significance of Solubility in Application

This compound is a specialized reagent employed in the synthesis of chemical probes and for photoaffinity labeling.[1][2] Its molecular architecture, featuring a light-activated benzophenone, a versatile alkyne tag for click chemistry, and a carboxylic acid handle for conjugation, makes it an invaluable tool for identifying and characterizing protein-ligand interactions.[1][4]

The successful application of this compound is fundamentally linked to its solubility. Inadequate solubility can lead to a host of experimental challenges, including:

-

Poor reaction kinetics and yields: Inhomogeneous reaction mixtures result in inefficient chemical transformations.

-

Difficulties in purification: Precipitation of the compound can complicate separation and purification processes.

-

Inaccurate biological assays: Undissolved compound can lead to erroneous concentration-dependent effects and misleading structure-activity relationship (SAR) data.

A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its effective use in research and development.

Theoretical Framework for Solubility: A Molecular Perspective

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6] An examination of the molecular structure of this compound provides insight into its expected solubility behavior.

Key Structural Features and Their Influence on Solubility:

-

Carboxylic Acid Moiety (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This feature suggests potential solubility in polar protic solvents. The acidic nature of the carboxylic acid group (predicted pKa of approximately 3.73) also implies that its solubility will be significantly enhanced in basic aqueous solutions or basic organic solvents due to the formation of a more soluble carboxylate salt.[2][9]

-

Benzophenone Core: The two aromatic rings and the ketone group contribute to the molecule's rigidity and introduce a degree of polarity. The aromatic rings can participate in π-π stacking interactions, while the ketone's carbonyl group can act as a hydrogen bond acceptor.

-

Propargyl Ether Group (-O-CH₂-C≡CH): The ether linkage adds some polarity and can act as a hydrogen bond acceptor. The terminal alkyne is a relatively nonpolar feature.

-

Overall Molecular Character: The molecule possesses a significant nonpolar surface area due to the two phenyl rings, which will favor solubility in nonpolar to moderately polar solvents.[10] However, the presence of the polar carboxylic acid and ether functionalities introduces the potential for interaction with polar solvents.

Based on this structural analysis, it is anticipated that this compound will exhibit limited solubility in highly nonpolar solvents like hexanes and increasing solubility in solvents of moderate to high polarity, particularly those capable of hydrogen bonding.

Predictive Solubility Analysis based on Analogous Compounds

Direct experimental data on the solubility of this compound is not extensively published. However, by examining the solubility of structurally related compounds, we can make informed predictions.

Benzoic Acid as a Parent Compound:

Benzoic acid, the parent structure, demonstrates a clear trend in solubility that is instructive. Its solubility in various solvents generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[11][12] This trend highlights the importance of both polarity and hydrogen bonding. The high solubility in alcohols can be attributed to their ability to form strong hydrogen bonds with the carboxylic acid group.

4-Benzoylbenzoic Acid (4-Carboxybenzophenone):

This closer analog is reported to be soluble in dimethylformamide (DMF) at approximately 30 mg/mL and in dimethyl sulfoxide (DMSO) at around 10 mg/mL.[13] It is sparingly soluble in aqueous buffers, a characteristic shared with many carboxylic acids.[13]

Predicted Solubility Profile:

Based on the increased molecular weight and the addition of the propargyl ether group compared to 4-benzoylbenzoic acid, the solubility of the title compound is expected to be broadly similar, with good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in alcohols and other polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding with the carboxylic acid and ether groups. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Moderate polarity and hydrogen bond accepting capability. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Moderate polarity and hydrogen bond accepting capability. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity but weak hydrogen bonding ability. |

| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions. |

| Nonpolar | Hexane, Heptane | Very Low | Mismatch in polarity. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol describes a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring that a true equilibrium saturation is achieved.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

Part A: Stock Solution Preparation for HPLC Calibration

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMF) and bring it to volume. This is the primary stock solution.

-

Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

Part B: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Add an excess amount of this compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[14]

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

Part C: HPLC Analysis

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.

-

Inject the diluted sample of the saturated solution.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

dot

Caption: Workflow for Experimental Solubility Determination.

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol can be used to:

-

Select appropriate solvents for chemical reactions: Choosing a solvent in which the compound has high solubility will promote better reaction outcomes.

-

Develop purification strategies: Knowledge of solubility in different solvents is key to designing effective crystallization or chromatographic purification methods.

-

Prepare stock solutions for biological screening: Accurate solubility data is essential for preparing concentrated stock solutions in solvents like DMSO for dilution into aqueous assay buffers.

-

Inform formulation development: In a drug development context, understanding the solubility profile is a critical first step in creating a viable drug product.

Conclusion

This compound is a molecule of significant utility in chemical biology. Its solubility is a critical parameter that dictates its effectiveness in various applications. Through a combination of theoretical analysis based on its molecular structure and predictive insights from analogous compounds, a clear picture of its likely solubility in a range of organic solvents has been established. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data. This guide equips researchers with the foundational knowledge and practical tools necessary to optimize the use of this important chemical building block in their scientific endeavors.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- PubChem. (n.d.). 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid.

- LabSolutions. (n.d.). This compound.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Solubility of Things. (n.d.). Functional Groups: Definition and Importance.

- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Chemistry For Everyone. (2025). How Do Functional Groups Affect Chemical Properties? YouTube.

- CD BioSciences. (n.d.). This compound, 90%.

- Cayman Chemical. (2022).

- SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids.

- Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain.

- ChemicalBook. (2025). 4-(4-(prop-2-ynyloxy)benzoyl)benzoic acid.

- Sigma-Aldrich. (n.d.). 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde.

- CD BioSciences. (n.d.). This compound, 95%.

Sources

- 1. This compound, 90% - CD BioSciences [celluars.com]

- 2. 4-(4-(prop-2-ynyloxy)benzoyl)benzoic acid | 1236196-77-2 [chemicalbook.com]

- 3. This compound, 95% - CD BioSciences [celluars.com]

- 4. 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde = 95 1940176-38-4 [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. youtube.com [youtube.com]

1H NMR and 13C NMR spectra of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected spectra, a robust experimental protocol for data acquisition, and the fundamental principles underpinning the analysis.

Introduction

This compound (molecular formula C₁₇H₁₂O₄, molecular weight 280.28 g/mol ) is a trifunctional molecule incorporating a benzophenone core, a terminal alkyne, and a carboxylic acid.[1] This structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly for the synthesis of chemical probes. The benzophenone moiety serves as a photoactivatable cross-linker, the alkyne group allows for click chemistry modifications, and the carboxylic acid provides a handle for conjugation to other molecules.[1] Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the carboxylic acid proton, the aromatic protons on the two different rings, the methylene protons of the propargyl group, and the terminal alkyne proton. The choice of solvent will significantly impact the chemical shift of the carboxylic acid proton.[2] For this analysis, DMSO-d₆ is the preferred solvent due to its ability to solubilize the compound and to consistently observe the acidic proton.[3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-COOH | ~13.0 | Broad singlet | N/A | Carboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and chemical exchange. Their chemical shifts are highly concentration and solvent dependent.[4] In DMSO, they are typically observed downfield.[2] |

| H2, H6 | ~8.15 | Doublet | J ≈ 8.0 | These protons are ortho to the electron-withdrawing carboxylic acid group and are part of an ABCD spin system. They are expected to be downfield. |

| H3, H5 | ~7.85 | Doublet | J ≈ 8.0 | These protons are meta to the carboxylic acid group and ortho to the electron-withdrawing benzoyl group, leading to a downfield shift. |

| H10, H14 | ~7.80 | Doublet | J ≈ 8.8 | These protons are ortho to the electron-withdrawing benzoyl carbonyl group and will be significantly deshielded. |

| H11, H13 | ~7.15 | Doublet | J ≈ 8.8 | These protons are ortho to the electron-donating propargyloxy group and will be shifted upfield relative to the other aromatic protons. |

| H15 (CH₂) | ~4.90 | Doublet | J ≈ 2.4 | These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They will be split by the terminal alkyne proton through a long-range coupling. |

| H17 (≡CH) | ~3.60 | Triplet | J ≈ 2.4 | The terminal alkyne proton typically resonates in this region.[5] It will be split into a triplet by the two adjacent methylene protons (H15). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 13 distinct signals due to molecular symmetry (C2 is equivalent to C6, C3 to C5, C10 to C14, and C11 to C13).

| Carbon(s) | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Justification |

| C7 (COOH) | ~167.0 | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in this region.[4] |

| C8 (C=O) | ~194.0 | The benzophenone carbonyl carbon is highly deshielded and is expected to be further downfield than the carboxylic acid carbonyl. |

| C12 | ~162.0 | This aromatic carbon is directly attached to the electron-donating propargyloxy group, causing a significant downfield shift.[6] |

| C4 | ~142.0 | This quaternary carbon is attached to the electron-withdrawing benzoyl group, leading to a downfield shift. |

| C1 | ~138.0 | This quaternary carbon is attached to the electron-withdrawing carboxylic acid group. |

| C10, C14 | ~132.5 | These carbons are ortho to the benzoyl carbonyl group. |

| C2, C6 | ~130.0 | These carbons are ortho to the carboxylic acid group. |

| C9 | ~130.0 | This quaternary carbon is attached to the benzoyl carbonyl and the propargyloxy-substituted ring. |

| C3, C5 | ~129.0 | These carbons are meta to the carboxylic acid group. |

| C11, C13 | ~115.0 | These carbons are meta to the benzoyl carbonyl and ortho to the electron-donating propargyloxy group, resulting in an upfield shift. |

| C16 (C≡) | ~79.5 | The sp-hybridized carbons of the alkyne appear in this characteristic range. |

| C17 (≡CH) | ~78.5 | The terminal sp-hybridized carbon of the alkyne. |

| C15 (CH₂) | ~56.0 | This methylene carbon is attached to an oxygen atom, causing it to be deshielded. |

Experimental Protocol: NMR Data Acquisition

This section provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sources

- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 5. 4-(Prop-2-yn-1-yloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Elucidation of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid via Fourier-Transform Infrared (FTIR) Spectroscopy

An In-Depth Technical Guide

Introduction

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid is a trifunctional molecule of significant interest in chemical biology and drug development. It serves as a versatile building block, incorporating a benzophenone moiety for photo-crosslinking, a terminal alkyne for bioorthogonal ligation (e.g., "click" chemistry), and a carboxylic acid to act as a synthetic handle for conjugation to ligands or pharmacophores.[1] Given its multifunctional nature, rigorous structural verification is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of the key functional groups that define the molecule's utility. This guide details the theoretical basis, experimental protocol, and interpretive logic for the comprehensive FTIR analysis of this compound.

Molecular Architecture and Correlative Vibrational Modes

The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific covalent bonds. Each functional group within a molecule absorbs infrared radiation at characteristic frequencies, providing a unique spectral "fingerprint." The structure of this compound contains five principal infrared-active moieties: a carboxylic acid, an aryl ketone, an aryl ether, a terminal alkyne, and substituted aromatic rings.

The logical relationship between these functional groups is illustrated below.

Caption: Key functional groups of the target molecule.

Carboxylic Acid Group (-COOH)

The carboxylic acid function is perhaps the most readily identifiable group in the IR spectrum. Its signature is dominated by the O-H stretching vibration, which is exceptionally broad due to strong intermolecular hydrogen bonding that forms a dimeric structure. This broadening causes the absorption to span from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, often appearing as a wide, encompassing envelope over the C-H stretching region.[2][3] The carbonyl (C=O) stretch of the acid is also prominent. For aromatic carboxylic acids like this one, conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency to the 1710-1680 cm⁻¹ range.[2] Additional characteristic bands include the C-O stretch (1320-1210 cm⁻¹) and the out-of-plane O-H bend, which is a broad signal typically found between 950-910 cm⁻¹.[3][4]

Terminal Alkyne Group (-C≡CH)

The terminal alkyne provides two highly diagnostic peaks. The most distinct is the ≡C-H stretch, which appears as a sharp, intense band near 3300 cm⁻¹.[5][6] Its high frequency is a direct result of the sp-hybridization of the carbon atom, which creates a shorter, stronger C-H bond compared to sp² or sp³ hybridized carbons. The carbon-carbon triple bond (C≡C) stretch gives rise to a weaker, sharp absorption in the 2260-2100 cm⁻¹ region.[4][5] Its intensity is often low because the symmetrical nature of the bond vibration results in a small change in the dipole moment.

Aryl Ketone (Benzophenone) and Aryl Ether Moieties

The molecule's core structure is a benzophenone, an aryl ketone. Similar to the carboxylic acid, the ketone's carbonyl (C=O) group is conjugated with aromatic rings on both sides. This extensive conjugation significantly lowers the stretching frequency to a range of 1685-1650 cm⁻¹.[7][8] This peak will be strong and may overlap with or appear as a shoulder to the carboxylic acid carbonyl peak.

The aryl ether linkage (Ar-O-CH₂) is characterized by its C-O stretching vibrations. Aryl alkyl ethers typically display two distinct, strong bands due to the asymmetric and symmetric C-O-C stretches.[9][10] The asymmetric stretch, involving the Ar-O bond, is found at a higher frequency (1300-1200 cm⁻¹), while the stretch associated with the alkyl C-O bond appears at a lower frequency (1050-1010 cm⁻¹).[10][11]

Aromatic and Aliphatic C-H and C=C Bonds

The multiple aromatic rings contribute several characteristic signals. Aromatic C-H stretching vibrations are observed as weaker, sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][6] In-ring C=C stretching vibrations produce two or more bands of variable intensity in the 1600-1450 cm⁻¹ region.[12] The methylene (-CH₂) group from the propargyl ether linkage will exhibit sp³ C-H stretching bands in the 3000-2850 cm⁻¹ range.[4] These will appear as sharp peaks but may be obscured by the broad O-H stretch of the carboxylic acid.

Predicted FTIR Absorption Data Summary

The expected vibrational frequencies for this compound are consolidated below. This table serves as a predictive reference for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |